molecular formula C10H16N2O2 B14868062 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

Cat. No.: B14868062
M. Wt: 196.25 g/mol
InChI Key: XNTVJYGVYLEVCY-UHFFFAOYSA-N
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Description

9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a spirocyclic framework, which is known for imparting stability and rigidity to the molecule, making it an interesting candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common approach is to start with a suitable cyclopropylamine derivative and react it with an appropriate oxirane or epoxide under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness

9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one stands out due to its cyclopropyl group, which imparts additional rigidity and stability to the molecule. This unique structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, making it a promising candidate for drug development.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

9-cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C10H16N2O2/c13-9-10(3-4-11-7-10)14-6-5-12(9)8-1-2-8/h8,11H,1-7H2

InChI Key

XNTVJYGVYLEVCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOC3(C2=O)CCNC3

Origin of Product

United States

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